

Molecular weight and formula of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate*

Cat. No.: B124345

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In-Depth Technical Guide: Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

This technical guide provides a comprehensive overview of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**, a carbamate derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of data for the specific 3-substituted isomer, this guide includes calculated data and information from closely related isomers to provide a thorough understanding of the compound's characteristics.

Chemical and Physical Properties

The molecular formula of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** is C₁₀H₁₉NO₃, with a calculated molecular weight of approximately 201.26 g/mol. Below is a summary of its properties, alongside data for related isomers for comparative analysis.

Property	Value (for 3-substituted isomer)	Value (for 1-substituted isomer)
Molecular Formula	C ₁₀ H ₁₉ NO ₃	C ₁₀ H ₁₉ NO ₃
Molecular Weight	~201.26 g/mol (Calculated)	201.26 g/mol
CAS Number	Not available	1142211-17-3

Experimental Protocols

While a specific experimental protocol for the synthesis of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** is not readily available in the literature, a representative procedure can be derived from the synthesis of analogous compounds, such as the Boc protection of amino alcohols. The following is a generalized protocol for the synthesis via Boc protection of 3-(aminomethyl)cyclobutanol.

Objective: To synthesize **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** by reacting 3-(aminomethyl)cyclobutanol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 3-(aminomethyl)cyclobutanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and dioxane)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate or other suitable extraction solvent

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-(aminomethyl)cyclobutanol (1.0 equivalent) in the chosen solvent.
- **Base Addition:** Add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate to the solution.
- **Boc₂O Addition:** Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
 - Redissolve the residue in an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under vacuum to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**.

Role in Drug Discovery and Development

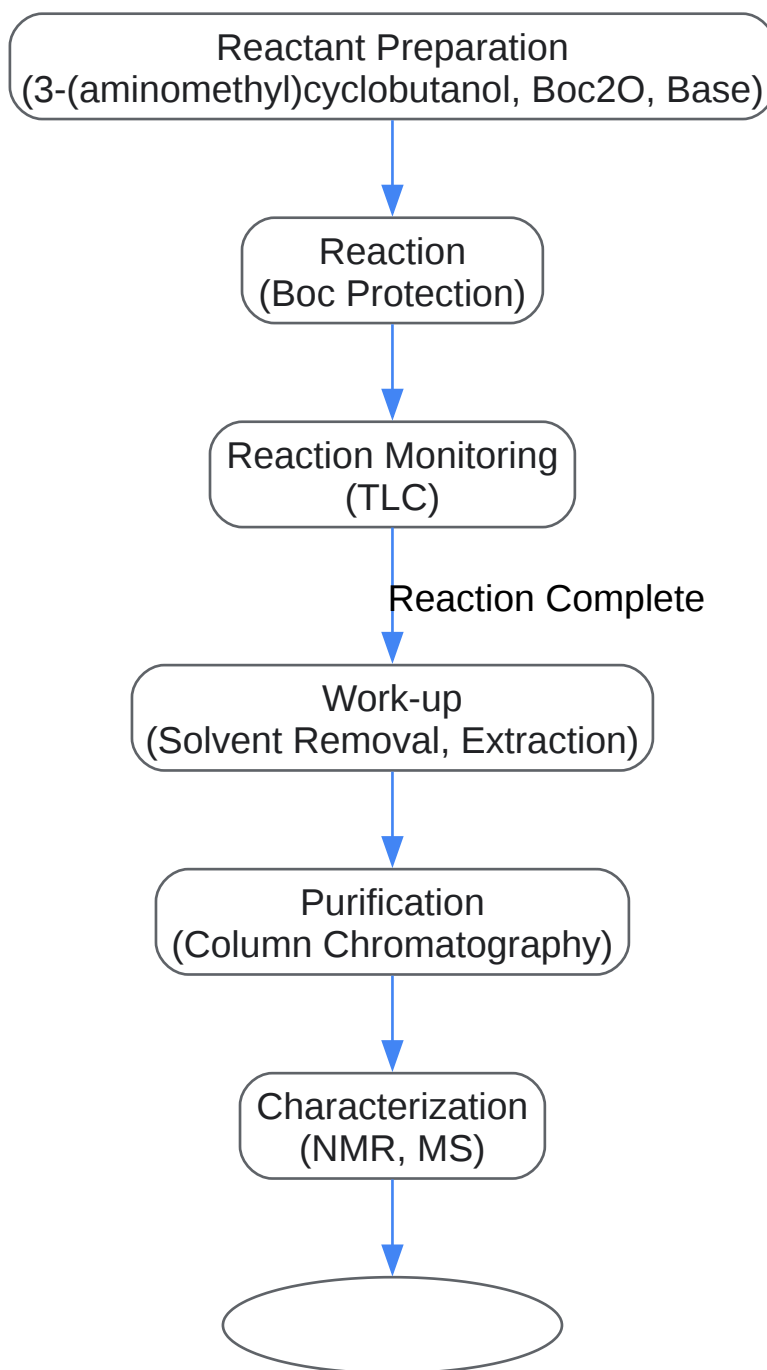
Carbamates are a significant class of compounds in medicinal chemistry, often utilized as protecting groups in the synthesis of complex molecules and as key structural motifs in various therapeutic agents. The carbamate functional group is recognized for its chemical stability and its ability to act as a bioisostere of amide or ester functionalities, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The cyclobutane ring, a four-membered carbocycle, is increasingly incorporated into drug candidates to introduce conformational rigidity and to explore novel chemical space. Its three-dimensional nature can help in optimizing the spatial arrangement of pharmacophoric groups, potentially leading to improved binding affinity and selectivity for biological targets. The combination of a carbamate and a cyclobutane ring in **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** makes it a valuable building block for the synthesis of novel drug candidates.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate**.

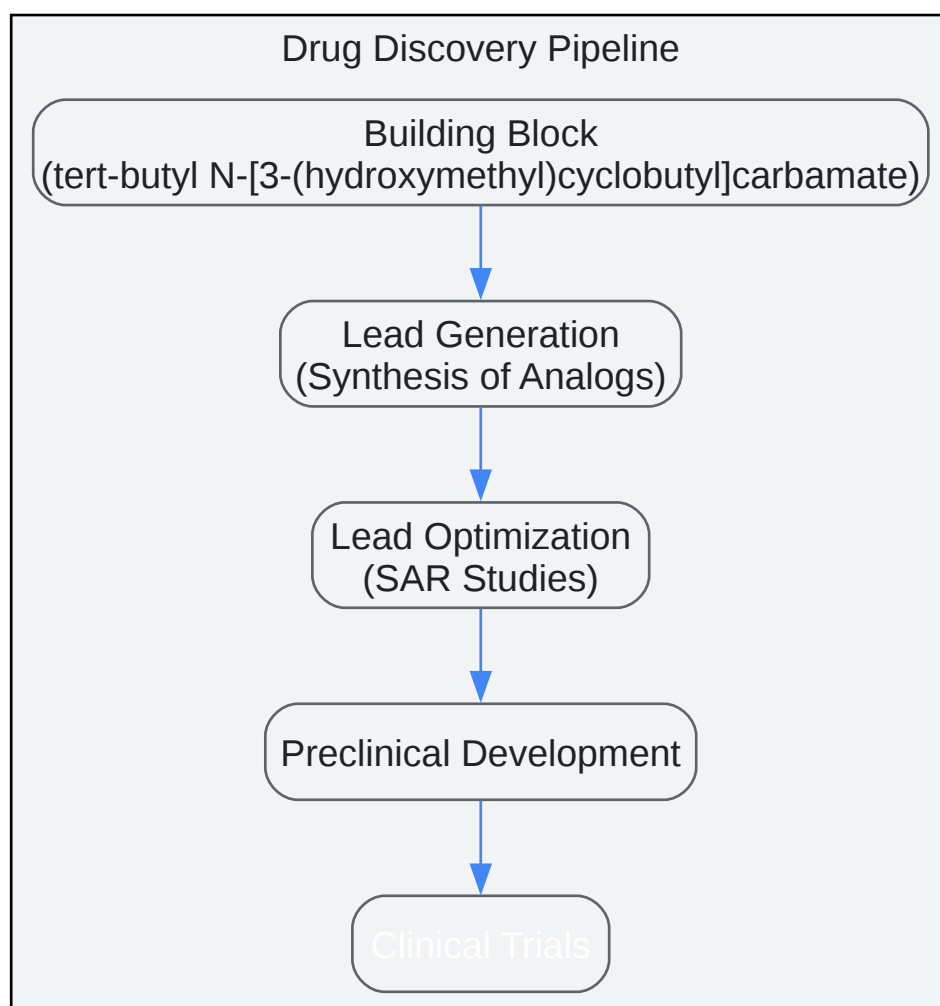


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Caption: Synthetic and Purification Workflow

Logical Relationship in Drug Discovery

This diagram shows the logical placement and utility of carbamate-containing building blocks like **tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate** within the drug discovery pipeline.



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Caption: Role in Drug Discovery Pipeline

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com